molecular formula C18H20O5 B11154042 Ethyl 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoate

Ethyl 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoate

Cat. No.: B11154042
M. Wt: 316.3 g/mol
InChI Key: JUQRVTGMBWFEEO-UHFFFAOYSA-N
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Description

Ethyl 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoate is a complex organic compound with the molecular formula C17H18O5. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a chromen ring system fused with a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . This reaction forms the ester linkage, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused ring system and ester linkage make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

ethyl 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]propanoate

InChI

InChI=1S/C18H20O5/c1-4-21-17(19)11(3)22-14-8-10(2)9-15-16(14)12-6-5-7-13(12)18(20)23-15/h8-9,11H,4-7H2,1-3H3

InChI Key

JUQRVTGMBWFEEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C

Origin of Product

United States

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